molecular formula C15H19NO B1147790 5-(4-Diethylaminophenyl)-2,4-pentadienal CAS No. 187030-52-0

5-(4-Diethylaminophenyl)-2,4-pentadienal

Cat. No.: B1147790
CAS No.: 187030-52-0
M. Wt: 229.32
InChI Key:
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Description

5-(4-Diethylaminophenyl)-2,4-pentadienal is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a pentadienal chain

Scientific Research Applications

5-(4-Diethylaminophenyl)-2,4-pentadienal has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Diethylaminophenyl)-2,4-pentadienal typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-diethylaminobenzaldehyde.

    Aldol Condensation: The 4-diethylaminobenzaldehyde undergoes aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 5-(4-diethylaminophenyl)-2,4-pentadien-1-ol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Diethylaminophenyl)-2,4-pentadienal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5-(4-Diethylaminophenyl)-2,4-pentadienoic acid.

    Reduction: 5-(4-Diethylaminophenyl)-2,4-pentadien-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(4-Diethylaminophenyl)-2,4-pentadienal involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activities.

    Pathways Involved: It may participate in electron transfer processes and redox reactions, influencing cellular metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Dimethylaminophenyl)-2,4-pentadienal: Similar structure but with dimethylamino group instead of diethylamino.

    5-(4-Methoxyphenyl)-2,4-pentadienal: Contains a methoxy group instead of a diethylamino group.

Uniqueness

5-(4-Diethylaminophenyl)-2,4-pentadienal is unique due to the presence of the diethylamino group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

CAS No.

187030-52-0

Molecular Formula

C15H19NO

Molecular Weight

229.32

Origin of Product

United States

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